molecular formula C19H15F3N2O7 B284628 Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate

Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate

Cat. No.: B284628
M. Wt: 440.3 g/mol
InChI Key: GXDXJJCUPOYURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate, commonly known as DMT or TFB-TAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the terephthalate family and is known for its potential applications in various fields, including medicine, material science, and organic chemistry. In

Mechanism of Action

The mechanism of action of DMT is not fully understood, but it is believed to interact with specific enzymes and proteins in the body. Studies have shown that DMT can inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to interact with receptors in the brain, leading to altered perception and consciousness.
Biochemical and Physiological Effects:
DMT has been shown to have a range of biochemical and physiological effects. In animal studies, DMT has been shown to reduce inflammation and inhibit tumor growth. It has also been shown to alter brain activity and induce altered states of consciousness in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMT in lab experiments is its unique properties, which make it a valuable tool for investigating various biological processes. However, the synthesis of DMT is a complex process that requires specialized equipment and expertise. Additionally, the high cost of the starting materials and the low yield of the final product can limit its use in certain experiments.

Future Directions

There are several future directions for research on DMT. One area of interest is the development of new drug delivery systems using DMT. Another area of research is the investigation of the potential anti-inflammatory and anti-cancer properties of DMT. Additionally, further studies on the mechanism of action of DMT and its effects on the brain could lead to new insights into consciousness and altered states of perception. Finally, the development of more efficient and cost-effective synthesis methods for DMT could expand its use in scientific research.

Synthesis Methods

The synthesis of DMT involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis include terephthalic acid, dimethylamine, and 2-(trifluoromethyl)-1,3-benzodioxole. The reaction involves the condensation of terephthalic acid with dimethylamine, followed by the addition of 2-(trifluoromethyl)-1,3-benzodioxole to the reaction mixture. The resulting product is then purified through recrystallization to obtain pure DMT. The synthesis of DMT is a complex process that requires careful attention to detail and specialized equipment.

Scientific Research Applications

DMT has been extensively studied for its potential applications in various scientific fields. In medicine, DMT has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied as a potential drug delivery system due to its ability to cross the blood-brain barrier. In material science, DMT has been investigated for its use in the development of organic semiconductors and as a building block for the synthesis of novel polymers. In organic chemistry, DMT has been used as a reagent for the synthesis of complex organic molecules.

Properties

Molecular Formula

C19H15F3N2O7

Molecular Weight

440.3 g/mol

IUPAC Name

dimethyl 2-[[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoylamino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C19H15F3N2O7/c1-28-15(25)10-7-8-11(16(26)29-2)12(9-10)23-17(27)24-19(18(20,21)22)30-13-5-3-4-6-14(13)31-19/h3-9H,1-2H3,(H2,23,24,27)

InChI Key

GXDXJJCUPOYURC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F

Origin of Product

United States

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